molecular formula C13H17N5O4S B2773215 2-methoxy-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034286-10-5

2-methoxy-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2773215
CAS No.: 2034286-10-5
M. Wt: 339.37
InChI Key: KJNXGWBPXOJPMX-UHFFFAOYSA-N
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Description

2-methoxy-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS 2034286-10-5) is a sophisticated chemical reagent with a molecular formula of C13H17N5O4S and a molecular weight of 339.37 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of kinase signaling pathways. The molecular structure, which features a pyrazine core linked via an ether bond to a pyrrolidine ring that is further functionalized with a sulfonyl group connected to a 1-methyl-1H-imidazole, is characteristic of scaffolds used in the development of targeted cancer therapies . Similar pyrazine-containing compounds have been developed as highly potent and selective inhibitors of key oncogenic targets, such as the mesenchymal-epithelial transition factor (c-Met) . The c-Met pathway is a critical driver in many human cancers, and inhibitors targeting this pathway have shown promising antitumor activities in preclinical models . Furthermore, related chemical structures have been explored as phosphodiesterase 10 (PDE10) inhibitors, indicating the potential for research applications in neuroscience . This compound is intended For Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans. Current pricing and availability for this product can be sourced from various suppliers, with options available from 1mg to 50mg quantities .

Properties

IUPAC Name

2-methoxy-6-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c1-17-8-13(15-9-17)23(19,20)18-4-3-10(7-18)22-12-6-14-5-11(16-12)21-2/h5-6,8-10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNXGWBPXOJPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Methoxy-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrazine core with a methoxy group and a sulfonamide-linked pyrrolidine derivative. Its chemical formula is C15H19N5O3SC_{15}H_{19}N_5O_3S, with a molecular weight of approximately 353.40 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in tumor progression and immune response modulation. Specifically, they have shown potential as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in regulating the cGAS-STING pathway, crucial for immune activation against tumors .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for derivatives containing similar structural motifs. For instance, compounds designed based on the imidazo[1,2-a]pyrazine framework have exhibited potent inhibitory effects against ENPP1 with IC50 values ranging from 5.70 nM to 9.68 nM . This inhibition enhances the immune response in cancer therapy, indicating that this compound could similarly potentiate antitumor activity.

In Vitro Studies

In vitro analyses have shown that related compounds significantly inhibit cancer cell proliferation across various cell lines. For example, one study reported that certain derivatives exhibited over 90% inhibition at concentrations as low as 1 µM against multiple cancer cell lines . This suggests that the compound could be effective in targeting diverse cancer types.

Table 1: Inhibition Percentages of Related Compounds at 1 µM Concentration

Compound% Inhibition
Compound A98.24 ± 0.44
Compound B97.81 ± 0.82
Compound C88.14 ± 0.19
Compound D84.57 ± 0.77

Values represent mean ± standard deviation from two experiments .

Case Study: ENPP1 Inhibition and Immune Activation

A pivotal study explored the effects of imidazo[1,2-a]pyrazine derivatives on ENPP1 activity and subsequent immune response enhancement in murine models. The treatment with these compounds combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7%, showcasing their potential in immunotherapy applications .

Q & A

Q. What crystallographic techniques are critical for analyzing polymorphic forms?

  • Methodological Answer :
  • Slow Evaporation : Grow single crystals in mixed solvents (e.g., DMSO/water) .
  • SC-XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions) using synchrotron radiation .
  • PXRD : Compare experimental and simulated patterns to confirm polymorph purity .

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